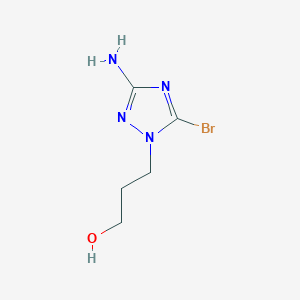
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the amino and bromo groups on the triazole ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1,2,4-triazole with 1-bromo-3-chloropropane under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The amino group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the triazole compound.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Wirkmechanismus
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The presence of the bromo group enhances its binding affinity through halogen bonding interactions. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A parent compound with similar pharmacological properties but lacks the bromo and propanol groups.
5-Bromo-1,2,4-triazole: Similar structure but lacks the amino and propanol groups.
3-(5-Amino-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amide group instead of a hydroxyl group.
Uniqueness
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both the bromo and amino groups on the triazole ring, which enhances its reactivity and potential for diverse chemical transformations. The propanol group also provides additional sites for functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C5H9BrN4O |
|---|---|
Molekulargewicht |
221.06 g/mol |
IUPAC-Name |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9BrN4O/c6-4-8-5(7)9-10(4)2-1-3-11/h11H,1-3H2,(H2,7,9) |
InChI-Schlüssel |
WPHGWOJGXZVDMD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=NC(=N1)N)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


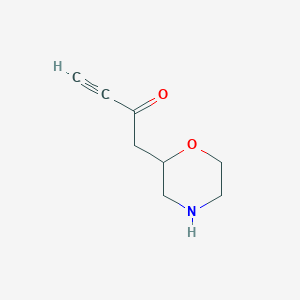
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)

![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)


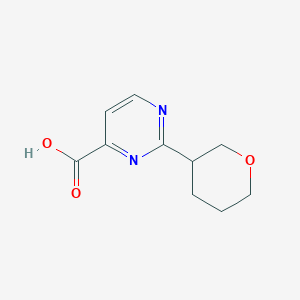
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
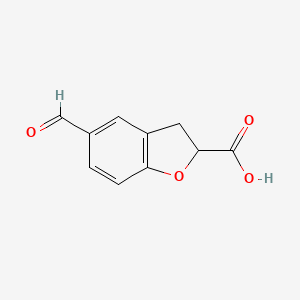
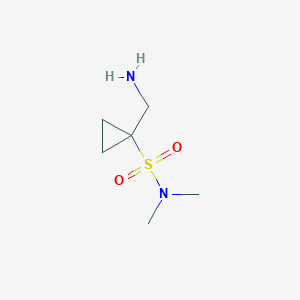
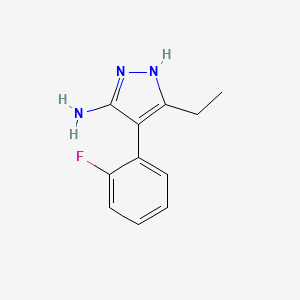

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

